molecular formula C13H11N5O3S B214192 N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Katalognummer: B214192
Molekulargewicht: 317.33 g/mol
InChI-Schlüssel: CQHRXUXFHSIJOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a benzothiazole ring substituted with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by nitration to introduce the nitro group. The benzothiazole ring is synthesized separately and then coupled with the pyrazole derivative through an acetamide linkage.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Nitration: The pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the reaction of o-aminothiophenol with a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the nitrated pyrazole with the benzothiazole derivative using an acetamide linkage, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The hydrogen atoms on the pyrazole and benzothiazole rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole and benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of N1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **2-{3-nitro-1H-pyrazol-1-yl}-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • **2-{3-amino-1H-pyrazol-1-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
  • **2-{3-nitro-1H-pyrazol-1-yl}-N-(6-methyl-1,3-benzoxazol-2-yl)acetamide

Uniqueness

The uniqueness of N1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of both a nitro group and a benzothiazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C13H11N5O3S

Molekulargewicht

317.33 g/mol

IUPAC-Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C13H11N5O3S/c1-8-2-3-9-10(6-8)22-13(14-9)15-12(19)7-17-5-4-11(16-17)18(20)21/h2-6H,7H2,1H3,(H,14,15,19)

InChI-Schlüssel

CQHRXUXFHSIJOG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=CC(=N3)[N+](=O)[O-]

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=CC(=N3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.